Citrinamide A
Description
Citrinamide A is a natural aromatic alkaloid first isolated from the endophytic fungus Penicillium citrinum found on the stem of Ceratonia siliqua (carob tree) in Morocco . Structurally, it is characterized by a molecular formula of C₂₅H₃₅N₃O₈ and exhibits key functional groups, including carboxylic acid and amide moieties, as confirmed by IR absorption peaks at 1733 cm⁻¹ and 3500–3000 cm⁻¹ . This compound lacks intrinsic antifungal activity but potentiates the efficacy of the antifungal drug miconazole against Candida albicans, reducing its IC₅₀ from 9.1 nM to 5.0 nM at 50 µg/mL . Mechanistically, it may inhibit ABC transporters, cytochrome P450 enzymes, or activate Δ5,6-sterol desaturase, though further validation is required .
Properties
Molecular Formula |
C22H29N3O6 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H29N3O6/c1-5-22(3,4)21(31)25-16-9-7-6-8-15(16)18(27)12-13-23-19(28)11-10-17(20(29)30)24-14(2)26/h5-9,17H,1,10-13H2,2-4H3,(H,23,28)(H,24,26)(H,25,31)(H,29,30)/t17-/m0/s1 |
InChI Key |
WNZKFOJMTUZBAW-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)O |
Synonyms |
citrinamide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Citrinamide A is often studied alongside structurally or functionally related natural products. Below is a detailed comparison:
Table 1: Physicochemical and Bioactive Properties
Key Comparative Findings
Structural Similarities and Differences: this compound and B share a core aromatic alkaloid structure but differ in hydroxylation (Citrinamide B has two additional hydroxyl groups at C-28 and C-29) . 4,5-Di-p-trans-coumaroylquinic acid and genkwanin-6-C-β-glucopyranoside are flavonoid derivatives, while paraliane diterpene is a terpenoid .
Mechanistic Insights: this compound binds SARS-CoV-2 nsp10 via hydrogen bonds (K4296) and π-sulfur interactions (C4294), with moderate binding free energy (-29.6 kcal/mol) . Genkwanin-6-C-β-glucopyranoside exhibits stronger nsp10 binding (-37.39 kcal/mol) and forms π-cation interactions with A4324 and C4330 residues . 4,5-Di-p-trans-coumaroylquinic acid shows antioxidant activity via radical scavenging, unlike this compound’s focus on protein binding .
Bioactivity Profiles :
- This compound and B enhance miconazole’s antifungal activity, while paraliane diterpene and genkwanin derivatives target viral replication (e.g., HIV, SARS-CoV-2) .
- This compound’s cytotoxicity in Caco-2 cells contrasts with its safety in AMES assays, suggesting cell-type-specific effects .
Therapeutic Potential: this compound and genkwanin-6-C-β-glucopyranoside are prioritized for antiviral drug development due to their nsp10 binding . Paraliane diterpene’s anti-inflammatory and anti-HIV activities make it a multi-target candidate .
Table 2: Molecular Dynamics (MD) Simulation Data
Q & A
Q. What analytical techniques are most effective for identifying Citrinamide A in complex biological matrices?
Methodological Answer: Use a combination of HPLC-ELSD (Evaporative Light Scattering Detection) for non-chromophoric compounds and LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for precise molecular weight determination. Validate with NMR (¹H, ¹³C, 2D-COSY) to confirm structural integrity . Example Workflow:
| Step | Technique | Purpose | Key Parameters |
|---|---|---|---|
| 1 | HPLC-ELSD | Purity assessment | Column: C18; Mobile phase: Acetonitrile/H2O (70:30) |
| 2 | LC-HRMS | Molecular identification | Resolution: 100,000; Ionization: ESI+ |
| 3 | NMR | Structural confirmation | Solvent: CD3OD; Temperature: 25°C |
Q. How can researchers optimize the yield of this compound during microbial fermentation?
Methodological Answer: Apply Design of Experiments (DoE) to test variables like pH, carbon source (e.g., glucose vs. glycerol), and incubation time. Use response surface methodology (RSM) to model interactions between factors. For example:
| Variable | Low Level | High Level | Optimal Value (Predicted) |
|---|---|---|---|
| pH | 6.0 | 7.5 | 7.0 |
| Temperature | 25°C | 30°C | 28°C |
| Glycerol (%) | 1.5 | 3.0 | 2.4 |
| Final validation via small-scale bioreactor trials is critical . |
Q. What spectral discrepancies arise in this compound’s characterization, and how are they resolved?
Methodological Answer: Compare NMR data across solvents (e.g., DMSO-d6 vs. CD3OD). For instance, proton shifts at δ 2.35–2.50 may indicate solvent-dependent conformational changes. Use variable-temperature NMR to assess dynamic equilibria and confirm assignments via 2D-HSQC .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound (e.g., IC50 variability in cancer cell lines) be addressed?
Methodological Answer: Conduct meta-analysis of dose-response curves across studies, stratifying by cell line (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). Apply Bland-Altman plots to quantify systematic biases . Example Data Contradiction Analysis:
| Study | Cell Line | IC50 (µM) | Assay Duration | Serum (%) |
|---|---|---|---|---|
| A | HepG2 | 12.3 ± 1.2 | 48h | 10 |
| B | HepG2 | 8.7 ± 0.9 | 72h | 2 |
Q. What experimental designs validate this compound’s in vivo efficacy while minimizing ethical concerns?
Methodological Answer: Use 3R principles (Replacement, Reduction, Refinement). For murine models, employ orthotopic xenografts over subcutaneous implants to mimic human pathology. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to reduce sample sizes. Track biomarkers like TNF-α/IL-6 via multiplex ELISA .
Q. How can computational methods predict this compound’s off-target interactions?
Methodological Answer: Combine molecular docking (AutoDock Vina) with machine learning (Random Forest classifiers trained on ChEMBL data). Validate predictions via in vitro binding assays (e.g., SPR for kinase profiling) .
Data Contradiction Resolution Framework
Adapted from iterative qualitative analysis :
Identify Discrepancies : Map conflicting results across studies (e.g., bioactivity, stability).
Contextualize Variables : Compare experimental conditions (pH, temperature, assay type).
Replicate Under Controlled Parameters : Isolate variables (e.g., repeat synthesis at pH 7.0).
Apply Statistical Reconciliation : Use ANOVA or Bayesian hierarchical models to quantify uncertainty.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
